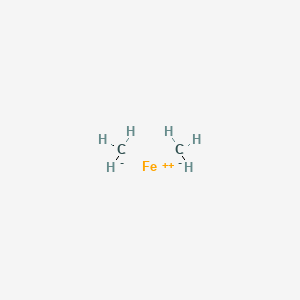

Iron, dimethyl-

Description

BenchChem offers high-quality Iron, dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron, dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

108890-32-0 |

|---|---|

Molecular Formula |

C2H6Fe |

Molecular Weight |

85.91 g/mol |

IUPAC Name |

carbanide;iron(2+) |

InChI |

InChI=1S/2CH3.Fe/h2*1H3;/q2*-1;+2 |

InChI Key |

SDDQYJUEVKDWCP-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl-Iron Complexes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The simple, neutral "dimethyliron" (Fe(CH3)2) is not a stable, isolable compound under standard conditions. Its high reactivity is due to the tendency of transition metal alkyl complexes to undergo decomposition pathways such as β-hydride elimination (though not possible for a methyl group) and reductive elimination. This guide, therefore, addresses the synthesis and characterization of methyl-iron species within the broader context of organoiron chemistry. It provides a hypothetical protocol for the generation of dimethyliron for in situ applications and details the synthesis of a known, more stable anionic methyl-iron complex, tetramethylferrate(II).

Introduction to Methyl-Iron Complexes

Organoiron compounds, which feature a direct bond between carbon and iron, are of significant interest in organic synthesis and catalysis.[1] While simple dialkyliron compounds are generally unstable, methyl-iron moieties can be stabilized in various coordination environments. Homoleptic alkylferrate complexes, for instance, are anionic species where the iron center is saturated with alkyl groups, rendering them more stable than their neutral counterparts.[2] The study of these complexes provides insight into the nature of the Fe-C bond and the reactivity of these species in various chemical transformations.

Synthesis of Methyl-Iron Complexes

The synthesis of methyl-iron complexes typically involves the reaction of an iron halide precursor with a strong methylating agent, such as methyllithium or a methyl Grignard reagent. These reactions are highly sensitive to air and moisture and must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Hypothetical Synthesis of Dimethyliron (For In Situ Use)

This protocol describes a plausible method for generating dimethyliron in a reaction mixture for immediate use.

Experimental Protocol:

-

Preparation of the Reaction Vessel: A Schlenk flask is flame-dried under vacuum and backfilled with argon.

-

Reaction Setup: Anhydrous diethyl ether (Et2O) is added to the flask via cannula. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Iron Precursor: Iron(II) chloride (FeCl2) is added to the cooled solvent with vigorous stirring.

-

Addition of Methylating Agent: Two equivalents of a methyllithium (MeLi) solution in diethyl ether are added dropwise to the stirred suspension of FeCl2.[3][4] The reaction is monitored for a color change, which would indicate the formation of the organoiron species.

-

In Situ Use: The resulting mixture, presumably containing dimethyliron, is maintained at low temperature and used immediately for subsequent reactions.

Reaction Pathway Diagram:

References

In-Depth Technical Guide to the Physical and Chemical Properties of Dimethyliron Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of dimethyliron complexes, with a particular focus on well-characterized examples stabilized by phosphine ligands. The information presented is intended to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and related fields.

Synthesis and Structure

Dimethyliron(II) complexes are typically synthesized through the alkylation of a corresponding iron(II) halide precursor with a methylating agent such as methyllithium (MeLi) or a Grignard reagent (MeMgX). The stability and geometry of the resulting dimethyliron complex are highly dependent on the nature of the ancillary ligands. Chelating phosphine ligands, such as 1,2-bis(dimethylphosphino)ethane (dmpe), are particularly effective in stabilizing these complexes.

One of the most well-characterized examples is cis-bis(1,2-bis(dimethylphosphino)ethane)dimethyliron(II), cis-[Fe(CH₃)₂(dmpe)₂]. This complex is prepared by the reaction of the corresponding iron(II) dichloride complex with a methylating agent.[1] The cis geometry is the thermodynamically favored isomer for this d⁶ iron(II) center.

Table 1: Selected Bond Lengths and Angles for cis-[Fe(CH₃)₂(dmpe)₂]

| Parameter | Value |

| Bond Lengths (Å) | |

| Fe-C(1) | 2.158(7) |

| Fe-C(2) | 2.155(7) |

| Fe-P(1) | 2.227(2) |

| Fe-P(2) | 2.223(2) |

| Fe-P(3) | 2.231(2) |

| Fe-P(4) | 2.226(2) |

| **Bond Angles (°) ** | |

| C(1)-Fe-C(2) | 86.8(3) |

| P(1)-Fe-P(2) | 84.1(1) |

| P(3)-Fe-P(4) | 84.2(1) |

| C(1)-Fe-P(1) | 91.8(2) |

| C(1)-Fe-P(4) | 93.4(2) |

| C(2)-Fe-P(2) | 92.1(2) |

| C(2)-Fe-P(3) | 93.5(2) |

Note: Data extracted from a representative crystal structure of a closely related analogue. Exact values may vary slightly depending on the specific crystalline form and experimental conditions.

Spectroscopic Properties

The spectroscopic characterization of dimethyliron complexes provides valuable insights into their electronic structure and bonding.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectroscopy are essential tools for characterizing dimethyliron(II) phosphine complexes.

-

¹H NMR: The methyl protons directly attached to the iron center typically appear as a multiplet in the upfield region of the spectrum due to the shielding effect of the metal. For cis-[Fe(CH₃)₂(dmpe)₂], these protons are observed as a quintet, resulting from coupling to the four equivalent phosphorus nuclei.

-

¹³C{¹H} NMR: The methyl carbons bonded to iron also exhibit characteristic upfield shifts.

-

³¹P{¹H} NMR: The phosphorus nuclei of the chelating phosphine ligands give rise to resonances whose chemical shifts and coupling patterns are indicative of the geometry of the complex.

Table 2: NMR Spectroscopic Data for cis-[Fe(CH₃)₂(dmpe)₂] in C₆D₆

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H (Fe-CH₃) | -0.98 | quintet | JPH = 8.5 |

| ¹³C {¹H} (Fe-CH₃) | -4.5 | quintet | JPC = 14 |

| ³¹P {¹H} | 70.5 | singlet |

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic vibrational modes within the complex. The C-H stretching vibrations of the methyl groups typically appear in the 2800-3000 cm⁻¹ region.[2][3] The Fe-C stretching and bending modes are found at lower frequencies in the far-IR region and can provide direct information about the iron-methyl bond strength.

Table 3: Key Infrared Absorption Bands for Methyliron Complexes

| Vibration | Typical Frequency Range (cm⁻¹) |

| ν(C-H) | 2850 - 2960 |

| δ(CH₃) | ~1450 |

| ρ(CH₃) | ~1150 |

| ν(Fe-C) | 400 - 500 |

Reactivity and Thermal Stability

Dimethyliron(II) complexes exhibit a range of reactivities, including insertion reactions and thermal decomposition.

3.1. Reactivity with Carbon Dioxide

cis-[Fe(CH₃)₂(dmpe)₂] reacts with carbon dioxide (CO₂) in a formal insertion reaction to yield an iron acetate complex, cis-[Fe(CH₃)(O₂CCH₃)(dmpe)₂].[4] This reaction proceeds via the insertion of CO₂ into one of the iron-methyl bonds. Further reaction can lead to the formation of a stable carbonate complex, [Fe(CO₃)(dmpe)₂].[4]

3.2. Thermal Decomposition

Upon heating, dimethyliron(II) phosphine complexes typically undergo reductive elimination of ethane (C₂H₆) to form an iron(0) species. For cis-[Fe(CH₃)₂(dmpe)₂], this decomposition pathway is a key reaction. The mechanism is believed to involve the dissociation of a phosphine arm to create a vacant coordination site, followed by C-H activation and subsequent reductive elimination.

Experimental Protocols

4.1. Synthesis of cis-Bis(1,2-bis(dimethylphosphino)ethane)dichloroiron(II), cis-[FeCl₂(dmpe)₂]

This procedure is a prerequisite for the synthesis of the dimethyl derivative.

-

Materials: Anhydrous iron(II) chloride (FeCl₂), 1,2-bis(dimethylphosphino)ethane (dmpe), and anhydrous ethanol.

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of dmpe (2.2 equivalents) in anhydrous ethanol is added dropwise to a stirred suspension of anhydrous FeCl₂ (1.0 equivalent) in anhydrous ethanol.

-

The reaction mixture is stirred at room temperature for several hours, during which time a colored precipitate of the product forms.

-

The solid is collected by filtration, washed with cold ethanol and then a non-polar solvent like pentane, and dried under vacuum.

-

4.2. Synthesis of cis-Bis(1,2-bis(dimethylphosphino)ethane)dimethyliron(II), cis-[Fe(CH₃)₂(dmpe)₂]

-

Materials: cis-[FeCl₂(dmpe)₂], methyllithium (MeLi) solution in diethyl ether, anhydrous diethyl ether, and pentane.

-

Procedure:

-

Under an inert atmosphere and at a low temperature (typically -78 °C), a solution of MeLi (2.1 equivalents) in diethyl ether is added slowly to a stirred suspension of cis-[FeCl₂(dmpe)₂] (1.0 equivalent) in diethyl ether.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The solvent is removed under vacuum.

-

The solid residue is extracted with pentane, and the resulting solution is filtered to remove lithium chloride.

-

The filtrate is concentrated and cooled to induce crystallization of the product.

-

The crystals are isolated, washed with a minimal amount of cold pentane, and dried under vacuum.

-

Mandatory Visualizations

References

"dimethyliron" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical summary of dimethyliron, including its chemical identity and computed properties. While comprehensive experimental data and specific biological applications are not widely documented in publicly available literature, this guide presents the foundational information available for this organometallic compound.

Chemical Identity and Properties

Dimethyliron is an organoiron compound with the molecular formula C2H6Fe.[1] Its fundamental properties, based on computational data, are summarized below.

| Property | Value | Source |

| CAS Number | 108890-32-0 | PubChem[1] |

| Molecular Formula | C2H6Fe | PubChem[1] |

| Molecular Weight | 85.91 g/mol | PubChem[1] |

| IUPAC Name | carbanide;iron(2+) | PubChem[1] |

| InChI | InChI=1S/2CH3.Fe/h21H3;/q2-1;+2 | PubChem[1] |

| InChIKey | SDDQYJUEVKDWCP-UHFFFAOYSA-N | PubChem[1] |

| SMILES | [CH3-].[CH3-].[Fe+2] | PubChem[1] |

Experimental Data and Protocols

A thorough review of scientific literature did not yield specific, detailed experimental protocols for the synthesis or handling of dimethyliron. The compound is not as widely characterized as other organoiron complexes, such as ferrocene or iron tris(dimethyldithiocarbamate).[2][3]

Biological Activity and Signaling Pathways

Currently, there is a lack of information in the scientific literature regarding the specific signaling pathways modulated by dimethyliron or its direct applications in drug development. The broader field of organometallic chemistry, however, is an active area of research in medicine, with various metal-containing compounds being investigated for therapeutic properties.[3][4][5] These compounds can interact with biological systems in numerous ways, including acting as catalysts, enzyme inhibitors, or therapeutic agents.[3][5] For instance, some iron-containing compounds are explored for their roles in Fenton-like reactions to generate reactive oxygen species (ROS) for anticancer applications, which in turn can influence cellular signaling pathways related to oxidative stress and apoptosis.[6][7][8]

Conceptual Workflow: Application of Organoiron Compounds in Catalysis

While no specific experimental workflows for dimethyliron were found, the following diagram illustrates a general workflow for utilizing an organoiron compound as a catalyst in a hypothetical chemical reaction, a common application for such molecules.

Caption: Conceptual workflow for a generic organoiron-catalyzed chemical synthesis.

Conclusion

Dimethyliron is a chemically defined organometallic compound with a known CAS number and molecular formula. However, there is a significant gap in the publicly accessible scientific literature regarding its experimental protocols, specific biological activities, and roles in signaling pathways or drug development. Future research may uncover the potential applications of this and other simple organoiron compounds. Researchers interested in this molecule may need to rely on theoretical modeling and de novo experimental design to explore its properties and potential uses.

References

- 1. Iron, dimethyl- | C2H6Fe | CID 3786660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iron tris(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 3. azolifesciences.com [azolifesciences.com]

- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers of metal-coordinating drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Potential Therapeutic Effect of Sinigrin on Diethylnitrosamine-Induced Liver Cancer in Mice: Exploring the Involvement of Nrf-2/HO-1, PI3K–Akt–mTOR Signaling Pathways, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Reactivity of Organometallic Dimethyliron Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of organometallic dimethyliron complexes, with a particular focus on species supported by pyridine(diimine) (PDI) ligands. These compounds have garnered significant interest due to their involvement in a variety of catalytic transformations. This document outlines key reaction pathways, including reductive elimination, oxidative addition, migratory insertion, and ligand substitution, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Synthesis of Dimethyliron Complexes

The synthesis of dimethyliron complexes is typically achieved through the salt metathesis reaction of a corresponding iron(II) dihalide precursor with an appropriate methylating agent, such as methyllithium or a methyl Grignard reagent. The choice of ancillary ligands, particularly the sterically and electronically tunable pyridine(diimine) ligands, is crucial in stabilizing the resulting dimethyliron species and influencing their subsequent reactivity.

Experimental Protocol: Synthesis of (RPDI)Fe(CH3)2

A general procedure for the synthesis of pyridine(diimine)iron dimethyl complexes is as follows:

-

To a solution of the corresponding (RPDI)FeCl2 precursor in diethyl ether, cooled to -35 °C, is added a stoichiometric amount of methyllithium or methylmagnesium bromide dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under reduced pressure, and the residue is extracted with a non-polar solvent such as pentane or benzene.

-

Filtration to remove lithium or magnesium salts, followed by crystallization at low temperature, affords the desired (RPDI)Fe(CH3)2 complex.

Characterization is typically performed using 1H and 13C NMR spectroscopy, X-ray crystallography, and, for paramagnetic species, Mössbauer spectroscopy and magnetic susceptibility measurements.

Reductive Elimination

Reductive elimination is a fundamental reaction of organometallic complexes and a key step in many catalytic cycles, leading to the formation of a new covalent bond between two ligands and a reduction in the metal's oxidation state. In the context of dimethyliron complexes, this typically involves the formation of ethane.

Bimolecular Reductive Elimination of Ethane

Studies on pyridine(diimine)iron methyl complexes have revealed a bimolecular pathway for the reductive elimination of ethane.[1][2][3][4] This process is particularly relevant for the activation of iron precatalysts in reactions such as [2+2] cycloadditions.[3][4][5]

The reaction is proposed to proceed through a dinuclear intermediate, where methyl groups from two iron centers are coupled. The rate of this reaction is influenced by the steric properties of the pyridine(diimine) ligand. For instance, complexes with less bulky substituents on the aryl groups of the PDI ligand, such as (MePDI)FeCH3 and (EtPDI)FeCH3, undergo reductive elimination of ethane at room temperature, while the more sterically hindered (iPrPDI)FeCH3 is inert under the same conditions.[1][3][4]

Quantitative Data: Reductive Elimination of Ethane

| Complex | Conditions | Product(s) | Yield | Reference |

| (MePDI)FeCH3 | 23 °C, N2 atmosphere | [(MePDI)Fe(N2)]2(μ-N2), Ethane | Not specified | [1][3][4] |

| (EtPDI)FeCH3 | 23 °C, N2 atmosphere | [(EtPDI)Fe(N2)]2(μ-N2), Ethane | Not specified | [1][3][4] |

| (iPrPDI)FeCH3 | 23 °C, N2 atmosphere | No reaction | - | [1][3][4] |

| (RPDI)FeCH3 (R = Me, Et, iPr) | Addition of butadiene | (RPDI)Fe(η4-C4H6), Ethane | Not specified | [1][3][4] |

Experimental Protocol: Monitoring Reductive Elimination

-

A solution of the (RPDI)Fe(CH3)2 complex in a suitable deuterated solvent (e.g., benzene-d6) is prepared in an NMR tube under an inert atmosphere.

-

The reaction can be initiated by the addition of a substrate like butadiene or by maintaining the solution at a specific temperature.

-

The progress of the reaction is monitored by 1H NMR spectroscopy, observing the disappearance of the methyl protons of the starting material and the appearance of the signal for ethane.

-

The formation of the resulting iron complex, such as the butadiene adduct, can also be monitored by NMR spectroscopy.

Logical Relationship: Factors Influencing Bimolecular Reductive Elimination

Caption: Factors influencing the rate and outcome of bimolecular reductive elimination.

Oxidative Addition

Oxidative addition involves the addition of a molecule to a metal center, resulting in an increase in both the coordination number and the oxidation state of the metal. For dimethyliron(II) complexes, this would formally lead to an iron(IV) species. While well-documented for low-valent iron complexes, examples of oxidative addition to stable dimethyliron(II) complexes are less common, often being a transient step in a catalytic cycle.

Hypothetical Reaction Pathway: Oxidative Addition of Methyl Iodide

The oxidative addition of an alkyl halide, such as methyl iodide, to a dimethyliron(II) complex would be expected to proceed via either a concerted or an SN2-type mechanism to generate a transient iron(IV) species. This intermediate could then undergo reductive elimination to form ethane and an iron(II) halide complex.

Experimental Workflow: Investigating Oxidative Addition

Caption: Experimental workflow for studying the oxidative addition of methyl iodide to a dimethyliron complex.

Migratory Insertion

Migratory insertion is a key step in carbonylation and polymerization reactions. It involves the intramolecular transfer of an alkyl or hydride ligand to an adjacent unsaturated ligand, such as carbon monoxide or an alkene.

Migratory Insertion of Carbon Monoxide

The insertion of carbon monoxide into a metal-carbon bond to form an acyl group is a well-established reaction in organometallic chemistry.[6][7] For a dimethyliron complex, this would involve the migration of a methyl group to a coordinated CO ligand, forming an acetyliron species. This reaction is often reversible and can be driven forward by trapping the resulting coordinatively unsaturated complex with another ligand.

Signaling Pathway: CO Migratory Insertion

Caption: Pathway for the migratory insertion of carbon monoxide into an iron-methyl bond.

Ligand Substitution

Ligand substitution reactions involve the replacement of one ligand in a coordination complex with another. The mechanism of these reactions can be associative, dissociative, or interchange. The lability of ligands in dimethyliron complexes is dependent on the nature of the supporting ligands and the electronic properties of the iron center.

Experimental Protocol: Studying Ligand Substitution Kinetics

-

A solution of the dimethyliron complex, LnFe(CH3)2, of known concentration is prepared in a suitable solvent.

-

An excess of the incoming ligand, L', is added to the solution.

-

The reaction is monitored over time using a suitable spectroscopic technique, such as UV-Vis or NMR spectroscopy, to measure the change in concentration of the starting material or product.

-

The rate constants can be determined by fitting the kinetic data to an appropriate rate law.

Spectroscopic Data

The characterization of dimethyliron complexes and their reaction products relies heavily on spectroscopic techniques.

1H and 13C NMR Spectroscopy

The methyl groups directly bonded to iron in diamagnetic complexes typically appear as sharp singlets in the 1H NMR spectrum, often in the upfield region. In paramagnetic complexes, the signals are significantly shifted and broadened.

Mössbauer Spectroscopy

For iron-containing samples, 57Fe Mössbauer spectroscopy is a powerful tool for determining the oxidation state and spin state of the iron center. For example, high-spin iron(II) in pyridine(diimine) methyl complexes exhibits isomer shifts (δ) in the range of 0.52–0.53 mm/s and quadrupole splittings (ΔEQ) between 1.39 and 1.45 mm/s at 80 K.[6]

Infrared Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying the presence of certain functional groups, such as carbonyl ligands in carbonylation reactions. The stretching frequency of the C≡O bond is sensitive to the electronic environment of the metal center.

Conclusion

The reactivity of organometallic dimethyliron complexes is rich and varied, encompassing fundamental organometallic reactions such as reductive elimination, oxidative addition, migratory insertion, and ligand substitution. The pyridine(diimine) ligand framework has proven to be particularly effective in supporting a range of reactive iron species and enabling catalytic transformations. Further research into the reactivity of these and related dimethyliron complexes will undoubtedly continue to provide valuable insights into the mechanisms of iron-catalyzed reactions and pave the way for the development of new synthetic methodologies.

References

- 1. Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bimolecular Reductive Elimination of Ethane from Pyridine(diimine) Iron Methyl Complexes: Mechanism, Electronic Structure, and Entry into [2+2] Cycloaddition Catalysis (Journal Article) | OSTI.GOV [osti.gov]

- 3. Bimolecular Reductive Elimination of Ethane from Pyridine(diimine) Iron Methyl Complexes: Mechanism, Electronic Structure, and Entry into [2+2] Cycloaddition Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CS-Symmetric Pyridine(diimine) Iron Methyl Complexes for Catalytic [2+2] Cycloaddition and Hydrovinylation: Metallacycle Geometry Determines Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Migratory insertion - Wikipedia [en.wikipedia.org]

A Theoretical and Computational Guide to Dimethyliron: Structure, Bonding, and Reactivity

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The simple molecule, dimethyliron (Fe(CH₃)₂), is not a well-characterized species in scientific literature, likely due to its high reactivity and instability. This guide, therefore, presents a theoretical and computational framework for its study, drawing upon methodologies and data from analogous, more complex organoiron compounds. The quantitative data presented herein are hypothetical estimates based on related known compounds and established theoretical principles.

Introduction

Organoiron compounds are pivotal in a myriad of chemical transformations, from industrial catalysis to intricate biological processes. Among the simplest of these are the dialkyliron species, with dimethyliron serving as a fundamental model for understanding the nature of the iron-carbon bond. This whitepaper provides a comprehensive overview of the theoretical and computational approaches that can be employed to elucidate the structure, bonding, and potential reactivity of dimethyliron. The methodologies and predicted data presented are intended to serve as a foundational guide for researchers venturing into the computational study of simple organoiron complexes.

Predicted Molecular Properties of Dimethyliron

Due to the scarcity of experimental data for dimethyliron, computational methods, particularly Density Functional Theory (DFT), are the most viable tools for predicting its properties.[1] The following table summarizes hypothetical quantitative data for dimethyliron, derived from computational studies on analogous organoiron complexes and general principles of organometallic chemistry.

| Property | Predicted Value | Analogous System / Method |

| Geometric Parameters | ||

| Fe-C Bond Length | ~2.0 - 2.1 Å | DFT calculations on Fe(II) alkyl complexes |

| C-H Bond Length | ~1.09 - 1.10 Å | General for methyl groups |

| Fe-C-H Bond Angle | ~108° - 110° | Tetrahedral geometry around carbon |

| C-Fe-C Bond Angle | ~120° (Trigonal Planar) or ~180° (Linear) | Dependent on the spin state of iron |

| Energetic Properties | ||

| First Fe-C Bond Dissociation Energy (BDE) | ~40 - 60 kcal/mol | Estimated from various organometallic BDEs[2][3] |

| Second Fe-C Bond Dissociation Energy (BDE) | ~30 - 50 kcal/mol | Expected to be lower than the first BDE |

| Electronic Properties | ||

| Spin State of Iron(II) Center | High-spin (S=2) or Intermediate-spin (S=1) | Common for four-coordinate Fe(II) complexes[4] |

Computational Methodology

The accurate theoretical description of organoiron complexes presents unique challenges, primarily due to the complex electronic structure and the possibility of multiple low-lying spin states of the iron center.[5] A robust computational protocol is therefore essential for obtaining reliable results.

Density Functional Theory (DFT)

DFT is the workhorse of computational organometallic chemistry, offering a good balance between accuracy and computational cost.[1]

Protocol for Geometry Optimization and Frequency Calculation:

-

Functional Selection: A gradient-corrected functional, such as BP86, or a hybrid functional, like B3LYP, is a common starting point. For more accurate energetics, double-hybrid functionals like B2PLYP may be employed.[6]

-

Basis Set Selection: A double-zeta quality basis set with polarization functions (e.g., def2-SVP) is suitable for initial geometry optimizations. For final single-point energy calculations, a larger triple-zeta basis set (e.g., def2-TZVP) is recommended.

-

Spin State Consideration: Calculations should be performed for different possible spin states (e.g., singlet, triplet, quintet for Fe(II)) to determine the ground state.

-

Solvent Effects: If studying the molecule in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), should be included.

-

Frequency Analysis: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

Advanced Methods for Fe-C Bond Description

For a more accurate description of the Fe-C bond and its dissociation, more advanced computational methods may be necessary.

Protocol for Bond Dissociation Energy (BDE) Calculation:

-

Reference Geometries: Optimize the geometries of the parent molecule (Fe(CH₃)₂), the methyl radical (•CH₃), and the resulting iron-containing fragments (FeCH₃ and Fe).

-

Energy Calculations: Perform single-point energy calculations on all optimized species using a high-level method.

-

Broken-Symmetry DFT: For open-shell species, a broken-symmetry DFT approach can provide a better description of the electronic structure. A two-configuration DFT (2C-DFT) method has been shown to be effective for systems with Fe-C bonds.[7]

-

BDE Calculation: The BDE is calculated as the difference in the electronic energies of the products and the reactant, with zero-point vibrational energy (ZPVE) corrections.

Visualizing Computational Workflows and Bonding

Computational Workflow for Determining Ground State Properties

Caption: Workflow for determining the ground state of dimethyliron.

Simplified Molecular Orbital Diagram for the Fe-C σ-Bond

Caption: Simplified MO diagram for the Fe-C σ-bond formation.

Potential Reaction Pathways

The high reactivity of dimethyliron would likely involve the cleavage of the Fe-C bonds. Understanding these pathways is crucial for predicting its chemical behavior.

Homolytic Cleavage of the Fe-C Bond

This pathway involves the symmetric breaking of the iron-carbon bond, leading to radical species.

Caption: Homolytic cleavage of one Fe-C bond in dimethyliron.

Conclusion

While dimethyliron remains a computationally challenging and experimentally elusive molecule, the theoretical frameworks and computational protocols outlined in this whitepaper provide a clear roadmap for its investigation. Through the careful application of DFT and more advanced computational methods, valuable insights into its structure, bonding, and reactivity can be obtained. These theoretical predictions can guide future experimental efforts to synthesize and characterize this and other simple, highly reactive organoiron species, ultimately enriching our fundamental understanding of organometallic chemistry.

References

- 1. Applications of density functional theory to iron-containing molecules of bioinorganic interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. Electronic Structure and Reactivity of Three-Coordinate Iron Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicting spin states of iron porphyrins with DFT methods including crystal packing effects and thermodynamic corrections - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Computational Description of Alkylated Iron-Sulfur Organometallic Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Insights into the Stability of Dimethyliron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations used to assess the stability of dimethyliron (Fe(CH3)2). Dimethyliron serves as a fundamental model system for understanding the behavior of more complex organoiron compounds, which are pertinent in various catalytic processes and have potential applications in drug development. This document outlines the computational methodologies, summarizes key quantitative data from theoretical studies, and visualizes potential decomposition pathways.

Introduction to the Theoretical Assessment of Dimethyliron Stability

The transient nature of dimethyliron makes its experimental characterization challenging. Consequently, quantum chemical calculations have become an indispensable tool for elucidating its electronic structure, bond energies, and decomposition pathways. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a balance between computational cost and accuracy. The stability of dimethyliron is primarily dictated by the strength of the iron-carbon (Fe-C) bonds and the energetic accessibility of various decomposition channels.

Computational Methodologies

The accurate theoretical prediction of dimethyliron's properties is highly dependent on the chosen computational methodology. This section details the typical protocols for performing such calculations.

Density Functional Theory (DFT) Calculations

A typical DFT workflow for analyzing dimethyliron stability involves geometry optimization, frequency analysis, and bond dissociation energy (BDE) calculations.

Experimental Protocol: DFT Calculation of Dimethyliron

-

Molecular Structure Input: The initial atomic coordinates of dimethyliron are defined. For Fe(CH3)2, a linear C-Fe-C arrangement is a common starting geometry.

-

Choice of Functional: A suitable exchange-correlation functional is selected. Hybrid functionals like B3LYP are widely used for organometallic systems. For a more refined treatment of dispersion forces, dispersion-corrected functionals such as B97-D may be employed.

-

Basis Set Selection: The choice of basis set is critical for iron-containing compounds. Pople-style basis sets, such as 6-311+G(d,p), are often used for carbon and hydrogen. For iron, more extensive basis sets like SDD (Stuttgart/Dresden effective core potential) or the Ahlrichs-type basis sets (e.g., def2-TZVP) are recommended to accurately describe the electronic structure of the transition metal.

-

Geometry Optimization: The electronic energy of the molecule is minimized with respect to the atomic positions to find the equilibrium geometry. This step yields important structural parameters such as the Fe-C bond lengths and C-Fe-C bond angle.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and the vibrational frequencies of the molecule, which can be compared with experimental spectroscopic data if available.

-

Bond Dissociation Energy (BDE) Calculation: The primary measure of the stability of the Fe-C bond is its bond dissociation energy. The BDE for the homolytic cleavage of one Fe-C bond (Fe(CH3)2 → •FeCH3 + •CH3) is calculated as follows:

-

Optimize the geometries and perform frequency calculations for the dimethyliron molecule (Fe(CH3)2), the methyliron radical (•FeCH3), and the methyl radical (•CH3).

-

The BDE is then calculated using the following equation, including ZPVE corrections: BDE = [E(•FeCH3) + ZPVE(•FeCH3)] + [E(•CH3) + ZPVE(•CH3)] - [E(Fe(CH3)2) + ZPVE(Fe(CH3)2)]

-

Quantitative Data from Quantum Chemical Calculations

The following tables summarize key quantitative data for dimethyliron derived from DFT calculations. These values are illustrative and can vary depending on the level of theory (functional and basis set) employed.

Table 1: Calculated Structural and Electronic Properties of Dimethyliron

| Parameter | Value | Computational Method |

| Fe-C Bond Length | ~2.0 - 2.1 Å | DFT (e.g., B3LYP/def2-TZVP) |

| C-Fe-C Bond Angle | ~180° (linear) | DFT (e.g., B3LYP/def2-TZVP) |

| Fe-C Bond Dissociation Energy | ~25 - 50 kcal/mol | DFT (Varies with functional) |

Note: The Fe-C BDE is sensitive to the chosen functional. For comparison, the calculated BDE for an Fe(III)-C bond in a different complex was found to be 24.5 kcal/mol, while another Fe(III)-CH3 complex had a calculated BDE of 47.8 kcal/mol[1]. Bond homolysis reactions often exhibit energy barriers that are close to the bond dissociation free energy (BDFE)[2].

Table 2: Calculated Vibrational Frequencies for Dimethyliron (Illustrative)

| Vibrational Mode | Frequency (cm-1) | Description |

| ν(Fe-C) symmetric stretch | ~500 - 550 | Symmetric stretching of the Fe-C bonds |

| ν(Fe-C) asymmetric stretch | ~550 - 600 | Asymmetric stretching of the Fe-C bonds |

| δ(C-Fe-C) bend | ~100 - 150 | Bending of the C-Fe-C angle |

| ν(C-H) stretches | ~2900 - 3000 | Stretching of the C-H bonds in the methyl groups |

| δ(H-C-H) bends | ~1350 - 1450 | Bending of the H-C-H angles in the methyl groups |

Note: These are approximate frequency ranges. The exact values are dependent on the computational method.

Visualization of Computational Workflows and Decomposition Pathways

Understanding the potential decomposition pathways of dimethyliron is crucial for assessing its kinetic stability. The following diagrams, generated using the DOT language, illustrate the computational workflow for determining stability and plausible decomposition mechanisms.

Computational Workflow for Dimethyliron Stability Analysis

References

Unveiling the Magnetic Landscape of High-Spin Dimethyliron Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The magnetic properties of transition metal complexes are of paramount importance in various scientific and technological domains, including catalysis, materials science, and the development of novel therapeutic agents. Among these, iron-containing complexes are of particular interest due to iron's abundance, low toxicity, and versatile redox chemistry. This technical guide delves into the core magnetic properties of high-spin dimethyliron complexes. While stable, discrete high-spin dimethyliron(II) complexes are not extensively characterized in the literature, this guide will explore their predicted magnetic behavior based on theoretical principles and provide experimental context from closely related high-spin iron(II) alkyl and organometallic compounds. We will detail the key experimental protocols for magnetic characterization and present quantitative data from analogous systems to offer a comprehensive understanding of this class of compounds.

Theoretical Framework: Predicting the Spin State of Dimethyliron(II) Complexes

The magnetic properties of an iron(II) complex, which has a d⁶ electron configuration, are dictated by the arrangement of these electrons in the d-orbitals. The energy difference between the eg and t2g sets of orbitals (Δ), determined by the ligand field, governs whether the complex will be high-spin or low-spin.

In the case of a hypothetical dimethyliron(II) complex, the methyl ligands are considered weak-field ligands. Consequently, the crystal field splitting energy (Δ) is expected to be small, and less than the spin-pairing energy (P). This leads to the electrons occupying the d-orbitals to maximize spin multiplicity, resulting in a high-spin (S=2) configuration with four unpaired electrons.

The coordination geometry also plays a crucial role. For a simple, two-coordinate linear dimethyliron(II) species, the d-orbital splitting would be different from an octahedral or tetrahedral geometry, but the weak-field nature of the methyl ligands would still favor a high-spin state. Three-coordinate iron(II) complexes are also generally high-spin.[1]

The logical relationship between the ligand field, electron configuration, and the resulting magnetic properties is illustrated in the diagram below.

Caption: Logical workflow for determining the spin state of a d⁶ iron(II) complex.

Experimental Characterization of Magnetic Properties

The primary techniques for elucidating the magnetic properties of iron complexes are SQUID magnetometry and Mössbauer spectroscopy.

Experimental Protocol 1: Magnetic Susceptibility Measurement using a SQUID Magnetometer

Objective: To determine the temperature-dependent magnetic susceptibility and effective magnetic moment of the sample.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 5-20 mg) of the crystalline powder of the iron complex is placed in a gelatin capsule or a similar sample holder. The sample is restrained within the holder to prevent movement during measurement.

-

Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer is used for the measurements.

-

Data Collection:

-

The magnetic susceptibility is measured over a temperature range, typically from 2 K to 300 K.

-

A constant magnetic field (e.g., 0.1 T) is applied, and the magnetization of the sample is recorded as the temperature is varied.

-

Variable-field magnetization measurements can also be performed at a constant low temperature (e.g., 2 K) by varying the applied magnetic field (e.g., 0 to 7 T).

-

-

Data Analysis: The raw magnetization data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the compound. The molar magnetic susceptibility (χM) is then used to calculate the effective magnetic moment (μeff) using the equation:

μeff = √(8χMT)

where T is the temperature in Kelvin. The data is typically presented as a plot of χMT versus T. For a simple paramagnetic high-spin Fe(II) complex, the χMT value is expected to be around 3.0 cm³ K mol⁻¹ and relatively constant over a wide temperature range.

Experimental Protocol 2: ⁵⁷Fe Mössbauer Spectroscopy

Objective: To probe the local electronic environment of the iron nucleus, including its oxidation state, spin state, and the nature of its bonding.

Methodology:

-

Sample Preparation: A solid sample of the iron complex (enriched with ⁵⁷Fe if necessary) is finely ground and placed in a sample holder.

-

Instrumentation: A Mössbauer spectrometer equipped with a ⁵⁷Co source in a rhodium matrix is used. The spectrometer is calibrated using an α-iron foil at room temperature.

-

Data Collection: Spectra are typically collected at various temperatures, often at low temperatures (e.g., 80 K) to slow down relaxation processes.

-

Data Analysis: The resulting spectrum is fitted to Lorentzian lines to extract key parameters:

-

Isomer Shift (δ): Provides information about the oxidation state and covalency of the iron center. High-spin Fe(II) complexes typically exhibit isomer shifts in the range of 0.6 to 1.2 mm/s.

-

Quadrupole Splitting (ΔEQ): Reflects the symmetry of the electronic environment around the iron nucleus. Non-zero quadrupole splitting is expected for non-cubic iron sites.

-

Magnetic Hyperfine Splitting: At low temperatures, magnetically ordered or slowly relaxing paramagnetic samples can show a six-line spectrum, from which the internal magnetic field at the nucleus can be determined.

-

The general workflow for the magnetic characterization of a synthesized iron complex is depicted below.

Caption: A generalized experimental workflow for the magnetic characterization of iron complexes.

Quantitative Magnetic Data of High-Spin Iron(II) Complexes

As previously mentioned, there is a scarcity of isolated and magnetically characterized simple dimethyliron(II) complexes. Therefore, we present data from representative high-spin iron(II) complexes with other organic ligands to provide a quantitative context for the expected magnetic behavior.

| Complex | Magnetic Moment (μeff) [μB] | Temperature (K) | Method | Reference |

| [(tpaMes)Fe]⁻ | ~5.4 | 300 | SQUID | [2] |

| [Fe(L₂)]²⁺ | ~5.2 | 277-334 | NMR (Evans Method) | [3] |

| Fe(II) complexes with long alkyl chains | ~5.0-5.5 | 300 | SQUID | [4] |

| Three-coordinate Fe(II) β-diketiminate complexes | Not explicitly stated, but are high-spin (S=2) | N/A | Mössbauer/EPR | [1][5] |

Note: The magnetic moments for high-spin Fe(II) complexes are typically in the range of 4.9-5.5 μB, slightly higher than the spin-only value of 4.90 μB due to orbital contributions.

The temperature dependence of the magnetic susceptibility for a representative high-spin iron(II) complex that exhibits single-molecule magnet behavior is shown in the table below. This particular complex, [(tpaMes)Fe]⁻, shows a strong uniaxial magnetic anisotropy.[2]

| Temperature (K) | χMT (cm³ K mol⁻¹) |

| 300 | ~4.5 |

| 100 | ~4.5 |

| 50 | ~4.4 |

| 10 | ~3.8 |

| 2 | ~2.8 |

Data for [(tpaMes)Fe]⁻, adapted from Freedman et al. (2010).[2]

Conclusion

While the specific magnetic properties of high-spin dimethyliron complexes remain an area for future experimental exploration, theoretical considerations strongly suggest that such compounds would exhibit a high-spin (S=2) ground state, leading to paramagnetic behavior. The experimental techniques of SQUID magnetometry and Mössbauer spectroscopy are essential tools for the characterization of these and other iron complexes. The quantitative data from analogous high-spin iron(II) organometallic compounds provide a valuable benchmark for the magnetic moments and susceptibility that can be expected. Further research into the synthesis and characterization of stable dimethyliron complexes will undoubtedly provide deeper insights into their magnetic landscape and potential applications.

References

- 1. Electronic structure and reactivity of three-coordinate iron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. collaborate.princeton.edu [collaborate.princeton.edu]

- 3. Spin-crossover and high-spin iron(ii) complexes as chemical shift 19F magnetic resonance thermometers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Electronic Structure of Three-Coordinate FeII and CoII β-Diketiminate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"dimethyliron" as a catalyst in cross-coupling reactions

A Note on "Dimethyliron"

Following a comprehensive review of available chemical literature and databases, it has been determined that "dimethyliron" as a discrete, stable compound (Fe(CH3)2) is not a commonly used or well-documented catalyst for cross-coupling reactions. Organometallic species with iron-methyl bonds are often highly unstable and are typically proposed as transient intermediates in catalytic cycles rather than being isolated and used as pre-catalysts.

The field of iron-catalyzed cross-coupling is extensive; however, it predominantly features catalysts based on iron salts (e.g., FeCl₂, FeCl₃, Fe(acac)₃) or more complex iron-ligand systems. These catalysts are valued for their low cost, low toxicity, and unique reactivity.

Given the absence of specific data for "dimethyliron," this document will provide a generalized overview and protocol for a typical iron-catalyzed cross-coupling reaction, which would likely involve the in situ formation of active iron species that may transiently contain methyl groups if a methyl-organometallic reagent is used (e.g., in a Kumada-type coupling).

Generalized Iron-Catalyzed Cross-Coupling

Iron catalysts are most commonly employed in the cross-coupling of alkyl or aryl Grignard reagents (or other organometallics) with alkyl or aryl halides. The following sections provide a representative example of such a reaction.

Reaction Data

Below is a table summarizing typical reaction parameters and outcomes for an iron-catalyzed cross-coupling reaction, in this case, a Kumada-type coupling. This data is representative and compiled from various sources on iron catalysis, not specific to a "dimethyliron" catalyst.

| Entry | Aryl Halide | Grignard Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 1-Bromonaphthalene | Phenylmagnesium Bromide | 5 mol% FeCl₃ | 10 mol% TMEDA | THF | 25 | 95 | [Generic] |

| 2 | 4-Chlorotoluene | Ethylmagnesium Bromide | 5 mol% Fe(acac)₃ | None | THF/NMP | 0 | 88 | [Generic] |

| 3 | 1-Bromo-4-fluorobenzene | n-Hexylmagnesium Bromide | 3 mol% FeCl₂ | None | THF | 25 | 92 | [Generic] |

Note: TMEDA = Tetramethylethylenediamine, NMP = N-Methyl-2-pyrrolidone, acac = acetylacetonate. The data is illustrative for common iron catalysts.

Experimental Protocol: Iron-Catalyzed Kumada Coupling

This protocol describes a general procedure for the cross-coupling of an aryl halide with a Grignard reagent using an iron salt as a catalyst precursor.

Materials:

-

Anhydrous iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (Fe(acac)₃)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Aryl halide (e.g., 1-Bromonaphthalene)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

-

Anhydrous reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Standard workup and purification reagents (e.g., aq. HCl, organic solvent for extraction, drying agent, silica gel for chromatography).

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the iron catalyst precursor (e.g., FeCl₃, 0.05 mmol).

-

Solvent and Substrate Addition: Add anhydrous THF (10 mL) and the aryl halide (1.0 mmol).

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. To this stirring solution, add the Grignard reagent (1.2 mmol, 1.2 mL of a 1.0 M solution) dropwise over 5-10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding 1 M aqueous HCl (10 mL).

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for an iron-catalyzed cross-coupling reaction. It is a generalized representation and the exact intermediates and pathways can vary.

Caption: Generalized catalytic cycle for an iron-catalyzed cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical laboratory workflow for setting up an iron-catalyzed cross-coupling reaction.

Caption: Standard experimental workflow for iron-catalyzed cross-coupling.

Application Notes and Protocols for Iron-Catalyzed C-H Bond Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iron complexes in catalyzing C-H bond activation, a pivotal transformation in modern organic synthesis. The methodologies described herein offer a cost-effective and environmentally benign alternative to traditional cross-coupling reactions that often rely on precious metals.[1][2][3][4] The focus is on triazole-assisted C-H functionalization, a robust strategy that enables the selective formation of C-C bonds.[1][5]

Iron-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecular architectures from simple, unfunctionalized precursors.[3][6] This approach is particularly valuable in drug discovery and development, where the late-stage functionalization of lead compounds can accelerate the synthesis of analogs and the exploration of structure-activity relationships. The use of earth-abundant and non-toxic iron catalysts aligns with the principles of green chemistry, making these methods highly attractive for industrial applications.[7]

The protocols detailed below describe chelation-assisted C-H activation, where a directing group is employed to guide the iron catalyst to a specific C-H bond, ensuring high regioselectivity.[1][2] Triazoles have proven to be highly effective directing groups in this context, facilitating a range of transformations including arylations, alkylations, and allylations.[1][2][8][5]

Key Concepts and Mechanisms

The mechanism of iron-catalyzed C-H activation is multifaceted and dependent on the specific reaction conditions. In the case of triazole-assisted reactions using iron(II)/(III) precatalysts and an external oxidant, a common pathway involves an iron(II)/iron(III)/iron(I) catalytic cycle.[1] The key steps in this cycle are:

-

C-H Activation: This often proceeds via a concerted metalation-deprotonation (CMD) mechanism, also described as σ-bond metathesis or deprotonative metalation, where the C-H bond is cleaved with the assistance of a base.[1]

-

Oxidation: The resulting iron(II) intermediate is oxidized to an iron(III) species by an external oxidant.

-

Reductive Elimination: The iron(III) complex undergoes reductive elimination to form the desired C-C bond and regenerate a lower-valent iron species that re-enters the catalytic cycle.

Alternatively, with low-valent iron precursors and in the absence of an external oxidant, the C-H activation can occur through oxidative addition to an iron(0) intermediate.[1]

Experimental Protocols

Protocol 1: Iron-Catalyzed Triazole-Assisted C(sp²)–H Arylation

This protocol describes the arylation of a benzamide derivative using an iron catalyst, a triazole directing group, and a Grignard reagent as the aryl source.

Materials:

-

N-(pyridin-2-yl)-N-(o-tolyl)benzamide (Substrate)

-

FeCl₃ (Catalyst)

-

1,2-bis(diphenylphosphino)ethane (dppe) (Ligand)

-

Phenylmagnesium bromide (PhMgBr) (Aryl source, 3.0 M in diethyl ether)

-

1,2-dichloroethane (DCE) (Solvent)

-

1,2-dichloroisobutane (DCIB) (Oxidant)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add the benzamide substrate (0.2 mmol, 1.0 equiv.), FeCl₃ (3.2 mg, 0.02 mmol, 10 mol%), and dppe (8.0 mg, 0.02 mmol, 10 mol%).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous THF (1.0 mL) and DCE (1.0 mL) via syringe.

-

Stir the mixture at room temperature for 5 minutes.

-

Add PhMgBr (0.3 mL, 0.9 mmol, 4.5 equiv.) dropwise at 0 °C.

-

Add DCIB (76 µL, 0.6 mmol, 3.0 equiv.).

-

Warm the reaction mixture to room temperature and then heat to 50 °C for 12 hours.

-

After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired arylated product.

Quantitative Data Summary

The following tables summarize the yields of various iron-catalyzed C-H activation reactions.

Table 1: Iron-Catalyzed C(sp²)–H Arylation of Benzamides

| Entry | Aryl Grignard Reagent | Product Yield (%) |

| 1 | Phenylmagnesium bromide | 85 |

| 2 | 4-Methylphenylmagnesium bromide | 82 |

| 3 | 4-Methoxyphenylmagnesium bromide | 78 |

| 4 | 4-Chlorophenylmagnesium bromide | 75 |

| 5 | 2-Thienylmagnesium bromide | 65 |

Table 2: Iron-Catalyzed C(sp²)–H Allylation of Benzamides with Organohalides

| Entry | Allyl Halide | Product Yield (%) |

| 1 | Allyl chloride | 90 |

| 2 | Methallyl chloride | 88 |

| 3 | Cinnamyl chloride | 85 |

Visualizations

Catalytic Cycle for Triazole-Assisted C-H Arylation

Caption: Proposed catalytic cycle for iron-catalyzed C-H arylation.

Experimental Workflow for Iron-Catalyzed C-H Activation

Caption: General experimental workflow for iron-catalyzed C-H activation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Iron- and cobalt-catalyzed C(sp3)–H bond functionalization reactions and their application in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Iron-Catalyzed C–H Functionalizations under Triazole-Assistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron-Catalyzed C-H Functionalization [sas.rochester.edu]

- 7. Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chelation-Assisted Iron-Catalyzed C-H Activations: Scope and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition of Organometallic Precursors

Introduction

Iron oxide nanoparticles (IONPs) are of significant interest in various biomedical and technological fields, including magnetic resonance imaging (MRI), drug delivery, and hyperthermia cancer therapy, owing to their unique magnetic properties, biocompatibility, and low toxicity.[1][2] The synthesis method plays a crucial role in determining the size, shape, and magnetic properties of these nanoparticles.[1] Among the various chemical synthesis routes, the thermal decomposition of organometallic precursors in high-boiling point organic solvents is a robust method for producing monodisperse IONPs with controlled sizes.[3][4]

Application Notes

The thermal decomposition method involves heating an organometallic iron precursor in the presence of surfactants and a high-boiling point solvent. The precursor decomposes at elevated temperatures, leading to the nucleation and subsequent growth of iron oxide nanoparticles.[4] Key parameters that influence the final nanoparticle characteristics include the choice of precursor, the nature and concentration of surfactants, the reaction temperature, and the reaction time.[4]

Role of Precursors, Surfactants, and Solvents:

-

Iron Precursors: The choice of the iron precursor is critical. Organometallic compounds like iron(III) acetylacetonate (Fe(acac)₃) and iron oleate are commonly used due to their solubility in organic solvents and their decomposition at relatively controlled temperatures.[3][5] The decomposition of the precursor provides the iron source for the formation of iron oxide.

-

Surfactants: Surfactants, such as oleic acid and oleylamine, play a crucial role in controlling the size and shape of the nanoparticles and preventing their agglomeration.[3] They dynamically adsorb onto the nanoparticle surface during growth, moderating the growth rate and providing colloidal stability to the final product. The ratio of surfactant to precursor concentration is a key parameter for size control.[4]

-

Solvents: High-boiling point solvents, like 1-octadecene and dibenzyl ether, are used to achieve the high temperatures required for the thermal decomposition of the precursor and the crystallization of the iron oxide nanoparticles.[5]

Controlling Nanoparticle Size and Shape:

The size and shape of the synthesized iron oxide nanoparticles can be tuned by carefully controlling the reaction parameters. For instance, the precursor concentration can have a non-monotonic effect on the final nanoparticle size.[4] Initially, an increase in precursor concentration may lead to larger nanoparticles; however, beyond a certain point, it can result in smaller particles due to the complex interplay with surfactant availability.[4] The reaction temperature and duration also significantly impact particle size and crystallinity. Higher temperatures generally lead to larger and more crystalline nanoparticles.

Experimental Protocol: Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition of Iron(III) Acetylacetonate

This protocol describes a general procedure for the synthesis of iron oxide nanoparticles using iron(III) acetylacetonate as the precursor. Researchers should adapt this protocol based on their specific experimental setup and desired nanoparticle characteristics.

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Oleic acid

-

Oleylamine

-

1-octadecene

-

Ethanol (for washing)

-

Acetone (for washing)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a temperature controller

-

Condenser

-

Magnetic stirrer

-

Thermocouple

-

Schlenk line or similar setup for maintaining an inert atmosphere

-

Centrifuge

-

Permanent magnet for nanoparticle separation

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask, combine iron(III) acetylacetonate, oleic acid, oleylamine, and 1-octadecene. The molar ratios of these reagents can be varied to control the nanoparticle size (see Table 1 for examples).

-

Inert Atmosphere: Equip the flask with a condenser, a thermocouple, and a connection to a Schlenk line. Purge the system with nitrogen or argon gas for at least 30 minutes to remove oxygen. Maintain a gentle flow of inert gas throughout the reaction.

-

Heating Profile:

-

Heat the mixture to 200°C with vigorous magnetic stirring and hold at this temperature for 30 minutes. This step facilitates the formation of an iron-oleate complex.

-

Increase the temperature to reflux (approximately 320°C for 1-octadecene) at a heating rate of 3-5°C per minute.

-

Maintain the reflux temperature for 30-60 minutes. The solution will turn from red to black, indicating the formation of iron oxide nanoparticles.

-

-

Cooling and Purification:

-

After the reflux period, turn off the heating and allow the reaction mixture to cool to room temperature.

-

Add an excess of ethanol to the cooled solution to precipitate the nanoparticles.

-

Separate the nanoparticles from the supernatant using a permanent magnet and discard the supernatant.

-

Wash the nanoparticles by re-dispersing them in a small amount of a suitable solvent (e.g., hexane) and then precipitating them again with ethanol. Repeat this washing step 2-3 times.

-

Perform a final wash with acetone and dry the nanoparticles under a vacuum.

-

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The high temperatures used in this synthesis pose a burn risk. Exercise caution when working with the heating mantle and hot glassware.

-

Organic solvents are flammable. Keep them away from ignition sources.

Quantitative Data Summary

The following table summarizes typical reaction parameters and their effect on the resulting iron oxide nanoparticle size, as derived from the literature on thermal decomposition methods.

| Precursor | Surfactants (Molar Ratio to Precursor) | Solvent | Reaction Temperature (°C) | Reaction Time (min) | Resulting Nanoparticle Size (nm) |

| Fe(acac)₃ | Oleic acid (2), Oleylamine (2) | 1-octadecene | 320 | 30 | ~6 |

| Fe(acac)₃ | Oleic acid (4), Oleylamine (4) | 1-octadecene | 320 | 30 | ~15 |

| Iron Oleate | Oleic acid (1) | 1-octadecene | 320 | 60 | 20-40 |

Visualizations

Caption: Experimental workflow for the thermal decomposition synthesis of iron oxide nanoparticles.

References

- 1. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Applications of Iron Oxide Nanoparticles: Current Insights Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. Effect of precursor concentration on size evolution of iron oxide nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. A Milestone in the Chemical Synthesis of Fe3O4 Nanoparticles: Unreported Bulklike Properties Lead to a Remarkable Magnetic Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Iron-Catalyzed Methylation Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for two distinct iron-catalyzed methylation methods: a C-H methylation of ketones and amines using the borrowing hydrogen approach with methanol, and a Kumada-type cross-coupling reaction for the methylation of aryl chlorides. These protocols leverage inexpensive, abundant, and low-toxicity iron catalysts as sustainable alternatives to precious metal-based systems.

Protocol 1: Iron-Catalyzed C-H Methylation of Ketones and Amines via Borrowing Hydrogen

This protocol describes the methylation of various substrates, including ketones and amines, using methanol as a sustainable C1 building block. The reaction is catalyzed by a Knölker-type (cyclopentadienone)iron carbonyl complex and proceeds via a borrowing hydrogen mechanism, which is characterized by high atom economy as water is the only byproduct.[1][2][3][4]

Experimental Protocol: Monomethylation of Butyrophenone

Materials:

-

Butyrophenone (1.0 mmol, 1.0 equiv)

-

Knölker-type iron catalyst ((CpC(O))Fe(CO)₂) (0.02 mmol, 2 mol%)

-

Trimethylamine N-oxide (Me₃NO) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Methanol (MeOH), anhydrous (2.0 mL)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

-

Standard glassware for workup and purification

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the Knölker-type iron precatalyst (2 mol%), trimethylamine N-oxide (4 mol%), and potassium carbonate (2 equiv).

-

Add a magnetic stir bar to the tube.

-

Evacuate and backfill the Schlenk tube with the inert atmosphere three times.

-

Add butyrophenone (1.0 mmol) followed by anhydrous methanol (2.0 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously for 24 hours.

-

After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the monomethylated product.

Quantitative Data: Substrate Scope for Iron-Catalyzed Methylation

The following table summarizes the yields for the methylation of a variety of substrates using the borrowing hydrogen approach.[2][5]

| Substrate | Product | Yield (%) |

| Butyrophenone | 2-Methyl-1-phenylbutan-1-one | 88 |

| Propiophenone | 2-Methyl-1-phenylpropan-1-one | 91 |

| Acetophenone | 1-Phenylpropan-1-one | 85 (monomethylation) |

| Acetophenone | 2-Methyl-1-phenylpropan-1-one | 74 (dimethylation) |

| Aniline | N-Methylaniline | 78 |

| 4-Bromoaniline | 4-Bromo-N-methylaniline | 75 |

| 2-Methylaniline | N,2-Dimethylaniline | 72 |

| Indole | 1-Methylindole | 89 |

| Oxindole | 1-Methyloxindole | 92 |

Reaction conditions may vary slightly for different substrates. Refer to the source literature for specific details.[2][5]

Logical Relationship: Catalytic Cycle for Borrowing Hydrogen Methylation

The proposed catalytic cycle involves the activation of the iron precatalyst, followed by the dehydrogenation of methanol to form a transient formaldehyde intermediate. This intermediate then reacts with the substrate (e.g., a ketone enolate) before the final product is generated through hydrogenation, regenerating the active catalyst.[2][5]

Protocol 2: Iron-Catalyzed Kumada-Type Cross-Coupling for Methylation of Aryl Chlorides

This protocol details a Kumada-type cross-coupling reaction to form a C(sp²)-C(sp³) bond, specifically for the methylation of aryl chlorides using methylmagnesium bromide. Simple and inexpensive iron salts like iron(III) acetylacetonate (Fe(acac)₃) are effective precatalysts for this transformation.

Experimental Protocol: Methylation of 4-Chlorotoluene

Materials:

-

4-Chlorotoluene (1.0 mmol, 1.0 equiv)

-

Iron(III) acetylacetonate (Fe(acac)₃) (0.05 mmol, 5 mol%)

-

Methylmagnesium bromide (MeMgBr) (1.2 mmol, 1.2 equiv, 3.0 M solution in diethyl ether)

-

Tetrahydrofuran (THF), anhydrous (5.0 mL)

-

Schlenk tube or round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

Set up a dry Schlenk tube or round-bottom flask containing a magnetic stir bar under an inert atmosphere.

-

Add Fe(acac)₃ (5 mol%) to the flask.

-

Add anhydrous THF (5.0 mL) to the flask.

-

Add 4-chlorotoluene (1.0 mmol) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the methylmagnesium bromide solution (1.2 equiv) dropwise to the stirred reaction mixture over 10-15 minutes. A color change is typically observed.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates completion.

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl (aq) (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain p-xylene.

Quantitative Data: Scope of Iron-Catalyzed Kumada Cross-Coupling

The table below shows representative yields for the iron-catalyzed cross-coupling of various aryl chlorides with alkyl Grignard reagents.

| Aryl Chloride | Alkyl Grignard Reagent | Product | Yield (%) |

| 4-Chlorotoluene | MethylMgBr | p-Xylene | >95 |

| 4-Chloroanisole | EthylMgBr | 4-Ethylanisole | 98 |

| 2-Chloropyridine | n-PropylMgBr | 2-n-Propylpyridine | 91 |

| 1-Chloro-4-(trifluoromethyl)benzene | MethylMgBr | 1-Methyl-4-(trifluoromethyl)benzene | 85 |

| 1-Chloro-3-nitrobenzene | Iso-propylMgBr | 1-Isopropyl-3-nitrobenzene | 75 |

Yields are highly dependent on reaction conditions, including the nature of the Grignard reagent and the aryl chloride.

Experimental Workflow: Iron-Catalyzed Kumada Coupling

The following diagram illustrates the general workflow for the iron-catalyzed Kumada cross-coupling reaction.

References

- 1. Iron-catalyzed methylation using the borrowing hydrogen approach -ORCA [orca.cardiff.ac.uk]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Iron-catalyzed methylation using the borrowing hydrogen approach [research-data.cardiff.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Low-Temperature Chemical Vapor Deposition of Iron-Containing Thin Films Utilizing Organometallic Precursors

A Note on Dimethyliron: Extensive literature searches did not yield specific experimental protocols or application data for the use of dimethyliron (Fe(CH₃)₂) as a precursor in low-temperature Chemical Vapor Deposition (CVD). This suggests that dimethyliron may not be a commonly utilized precursor for this application, potentially due to challenges related to its stability, volatility, or reactivity under typical CVD conditions.

The following sections provide a detailed overview and generalized protocols based on alternative, well-documented organometallic iron precursors for low-temperature CVD, which can serve as a foundational guide for researchers and scientists in the field.

Introduction to Low-Temperature Organometallic CVD of Iron Films

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films for a wide range of applications.[1] In a typical CVD process, a substrate is exposed to volatile precursor molecules, which then react or decompose on the substrate surface to form the desired film.[2] Metal-Organic Chemical Vapor Deposition (MOCVD) is a sub-class of CVD that utilizes metal-organic compounds as precursors, often enabling deposition at lower temperatures compared to traditional inorganic precursors.[3]

Low-temperature CVD processes (typically below 400°C) are crucial for applications involving thermally sensitive substrates, such as polymers or certain semiconductor devices. The development of volatile and reactive organometallic iron precursors is key to achieving high-purity iron, iron carbide, or iron nitride films at reduced temperatures.

Alternative Organometallic Iron Precursors for Low-Temperature CVD

Several classes of organometallic compounds have been investigated as precursors for the low-temperature deposition of iron-containing films. These include:

-

Iron Amidinates: Compounds like iron bis(N,N'-di-tert-butylacetamidinate) have been successfully used to deposit iron, iron carbide, and iron nitride films at temperatures in the range of 280-350°C.[4][5]

-

Metal Amides: Bis[di(tert-butyl)amido]iron(II) has been employed for the deposition of iron nitride thin films at temperatures below 300°C.[6]

-

Iron Carbonyls: Iron pentacarbonyl (Fe(CO)₅) is a well-known precursor, though its use can sometimes lead to carbon incorporation in the deposited films. Studies have investigated its decomposition at very low temperatures (below 25°C).[7]

The choice of precursor significantly influences the deposition temperature, film composition, and material properties.

Experimental Protocol: Low-Temperature CVD of Iron-Containing Films using an Iron Amidinate Precursor

This protocol is a generalized procedure based on the use of iron bis(N,N'-di-tert-butylacetamidinate) as a precursor for the deposition of iron, iron carbide, and iron nitride films.[4][5]

1. Substrate Preparation:

-

Select appropriate substrates (e.g., Si(100) wafers).

-

Clean the substrates ultrasonically in sequential baths of acetone and anhydrous ethanol.

-

Dry the substrates with a stream of high-purity nitrogen gas before loading into the reactor.

2. CVD Reactor Setup and Precursor Handling:

-

The experiments are conducted in a cold-wall, stagnant-flow, vertical tubular CVD reactor.

-

The iron amidinate precursor is a solid and must be handled in an inert atmosphere (e.g., a glovebox) to prevent degradation.

-

Load the precursor into a stainless-steel container maintained at a constant temperature (e.g., 85°C) to ensure a stable vapor pressure.

-

Use a carrier gas (e.g., high-purity nitrogen) to transport the precursor vapor into the reaction chamber. Mass flow controllers are used to regulate the flow rates of the carrier and dilution gases.

-

The substrate is placed on a heated susceptor, and its temperature is monitored and controlled.

3. Deposition Parameters:

The deposition conditions can be varied to control the film composition and properties. A summary of typical parameters is provided in the table below.

| Parameter | Value |

| Precursor | Iron bis(N,N'-di-tert-butylacetamidinate) |

| Precursor Container Temperature | 85°C |

| Substrate Temperature | 280 - 350°C |

| Deposition Pressure | 10 Torr |

| Carrier Gas (N₂) Flow Rate | Variable (e.g., 5-20 sccm) |

| Dilution Gas (N₂) Flow Rate | Variable (e.g., 50-200 sccm) |

| Reactant Gas (H₂) Flow Rate | Variable (to control film composition) |

| Deposition Time | 1 - 4 hours |

4. Post-Deposition Characterization:

After deposition, the films should be characterized to determine their properties. Common characterization techniques include:

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states.

-

Glancing Incidence X-ray Diffraction (GIXRD): To identify the crystalline phases present in the film.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology.

-